molecular formula C8H4ClF3N2S B13118082 4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine

4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B13118082
M. Wt: 252.64 g/mol
InChI Key: JKAFBJAHSSNBNZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its significant biological and medicinal activities, making it an important intermediate in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with trifluoroacetic anhydride, followed by cyclization with guanidine . The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4ClF3N2S

Molecular Weight

252.64 g/mol

IUPAC Name

4-chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C8H4ClF3N2S/c1-3-2-4-5(15-3)6(9)14-7(13-4)8(10,11)12/h2H,1H3

InChI Key

JKAFBJAHSSNBNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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